molecular formula C23H21O3P B082340 Ethyl (triphenylphosphoranylidene)pyruvate CAS No. 13321-61-4

Ethyl (triphenylphosphoranylidene)pyruvate

Cat. No.: B082340
CAS No.: 13321-61-4
M. Wt: 376.4 g/mol
InChI Key: OQLOPRPWPANPIE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Ethyl (triphenylphosphoranylidene)pyruvate are Tumor necrosis factor (TNF-alpha) and High mobility group protein B1 (HMGB1) . These proteins play a crucial role in promoting the body’s inflammatory response .

Mode of Action

This compound acts by inhibiting the systemic release of cytokines, such as TNF-alpha and HMGB1 . The over-expression of these cytokines has been linked to diseases that occur in critical care settings .

Biochemical Pathways

The compound influences redox processes and cellular metabolism . It has been shown to inhibit the metabolic switch from oxidative phosphorylation to glycolysis in murine dendritic cells, thus inhibiting their activation .

Pharmacokinetics

It is known that the compound is electrically neutral and more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .

Result of Action

The compound has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation, and differentiation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, when applied in vivo in various disease models, it is most commonly administered in Ringer’s solution, a Ca2±containing balanced salt solution . In that setting, two molecules of the compound associate with Ca2+ to form a chelate complex, which is highly stable .

Chemical Reactions Analysis

Migrastatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of migrastatin with Dess-Martin periodinate produces 9-oxomigrastatin . Common reagents used in these reactions include periodinates and dichloromethane. The major products formed from these reactions are various oxidized and reduced forms of migrastatin .

Biological Activity

Ethyl (triphenylphosphoranylidene)pyruvate is a compound that has garnered attention for its diverse biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological mechanisms, efficacy against various pathogens, and potential therapeutic roles, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C23H21O3PC_{23}H_{21}O_3P and a molecular weight of 376.38 g/mol. It appears as a white to pale yellow solid with a melting point of approximately 175 °C (dec.). The unique structure, characterized by a triphenylphosphoranylidene moiety attached to a pyruvate backbone, contributes to its reactivity and potential applications in various fields.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit pyruvate kinase, an essential enzyme in the glycolytic pathway of Trypanosoma brucei, the causative agent of sleeping sickness. This inhibition leads to significant ATP depletion and subsequent cell death, making it a promising candidate for treating trypanosomiasis .

Enzyme Inhibition Studies

  • Pyruvate Kinase Inhibition : this compound was found to competitively inhibit pyruvate kinase with an inhibition constant (KiK_i) of 3.0 ± 0.29 mM. This inhibition results in rapid cellular ATP depletion, leading to trypanocidal activity .
  • Glycolytic Pathway Interference : The compound specifically affects glycolytic enzymes critical for the survival of T. brucei, with significant inhibition observed at concentrations around 10 mM .

Biological Activities

This compound exhibits various biological activities beyond its trypanocidal effects:

  • Antiparasitic Activity : It has been explored as a potential inhibitor of cruzain, a cysteine protease crucial for the survival of Trypanosoma cruzi, which causes Chagas disease. Peptidyl α-keto-based inhibitors derived from this compound show promise for new therapeutic strategies against parasitic infections.
  • Antiviral Properties : Derivatives synthesized from this compound have demonstrated antiviral activity, indicating its potential in developing novel antiviral drugs.

Case Studies

  • Trypanocidal Efficacy : A study demonstrated that ethyl pyruvate effectively kills T. brucei within three hours post-exposure, showcasing its fast-acting properties compared to traditional treatments like pentamidine .
  • Inhibition of Cruzain : Research indicates that inhibitors based on this compound can effectively target cruzain, potentially offering new avenues for treating Chagas disease.

Comparison of Biological Activities

Activity TypeTarget Pathogen/EnzymeMechanismReference
TrypanocidalT. bruceiInhibition of pyruvate kinase leading to ATP depletion
AntiparasiticT. cruziInhibition of cruzain
AntiviralVarious virusesDevelopment of nucleoside derivatives

Summary of Enzyme Inhibition Studies

EnzymeInhibition TypeKiK_i Value
Pyruvate KinaseCompetitive3.0 ± 0.29 mM
Hexokinase-1No significant effectNot applicable
PhosphofructokinaseNo significant effectNot applicable

Properties

IUPAC Name

ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLOPRPWPANPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327344
Record name Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13321-61-4
Record name Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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